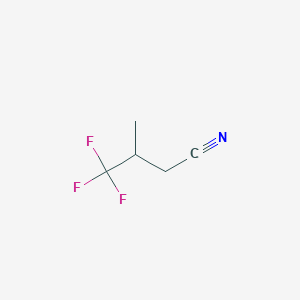

4,4,4-Trifluoro-3-methylbutanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4,4-Trifluoro-3-methylbutanenitrile is a chemical compound with the molecular formula C5H6F3N . It is used in the synthesis of trifluoromethylated hydrindenes .

Synthesis Analysis

The synthesis of 4,4,4-Trifluoro-3-methylbutanenitrile involves several steps . The process starts with the reaction of ethyl trifluoro acetate and ethyl acetate under the presence of a base to obtain ethyl 4,4,4-trifluoro-3-oxo-butanoate . This is followed by a reaction with a hydrogen donor to obtain 4,4,4-trifluoro-3-oxo butanoic acid . The resultant is then reacted with thiochloride, and a Friedal-Crafts acylation reaction is performed with toluene under the presence of aluminum chloride to prepare trifluoro-1- (4-methyl phenyl)butan-1,3-dione .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4,4-Trifluoro-3-methylbutanenitrile include its molecular weight of 137.1 and its liquid physical form . More specific properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Pharmaceutical Intermediates

4,4,4-Trifluoro-3-methylbutanenitrile is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group can enhance the metabolic stability and bioavailability of drugs, making it a valuable building block in medicinal chemistry .

Agrochemical Development

In agrochemical research, this compound serves as a precursor for the synthesis of herbicides and pesticides. The trifluoromethyl group can improve the efficacy and environmental stability of these agrochemicals, leading to more effective pest control solutions .

Material Science

4,4,4-Trifluoro-3-methylbutanenitrile is used in the development of advanced materials, including polymers and coatings. Its incorporation can enhance the thermal stability, chemical resistance, and mechanical properties of these materials, making them suitable for high-performance applications .

Fluorinated Compounds Synthesis

This compound is a key reagent in the synthesis of various fluorinated organic compounds. Fluorinated compounds are essential in many fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique chemical properties .

Chemical Research

This compound is also employed in fundamental chemical research to study reaction mechanisms and the effects of trifluoromethyl groups on chemical reactivity. Such studies can lead to the development of new synthetic methodologies and the discovery of novel chemical reactions.

If you need more detailed information on any of these applications or additional fields, feel free to ask!

Sigma-Aldrich ChemSpider Biosynth Sigma-Aldrich : ChemSpider : Biosynth

Safety and Hazards

4,4,4-Trifluoro-3-methylbutanenitrile is classified as a hazardous substance . It has been associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Propriétés

IUPAC Name |

4,4,4-trifluoro-3-methylbutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N/c1-4(2-3-9)5(6,7)8/h4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBDXEOCTPSMHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione, trifluoroacetic acid](/img/structure/B2661480.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2661484.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2661488.png)

![3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2661492.png)

![6-Azaspiro[3.4]octan-2-ol](/img/structure/B2661495.png)

![(Z)-2-benzylidene-6-(3,4-dimethoxybenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2661499.png)